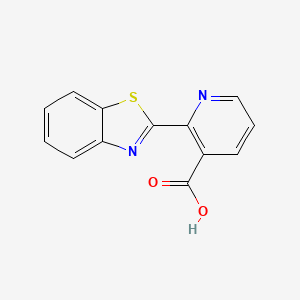

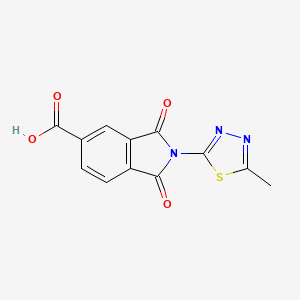

2-ベンゾチアゾール-2-イル-ニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

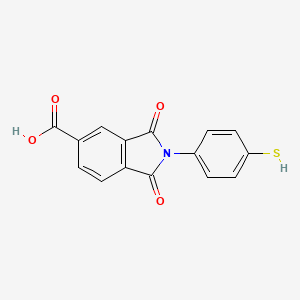

2-Benzothiazol-2-yl-nicotinic acid (BTNA) is a novel compound with potential applications in biochemistry and physiology. It is a derivative of nicotinic acid, and has been studied for its ability to act as a ligand for certain receptors in the body. BTNA has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments. The following paper will discuss the synthesis method of BTNA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

抗結核化合物

2-ベンゾチアゾール-2-イル-ニコチン酸を含むベンゾチアゾール誘導体は、強力な抗結核特性を持つことが判明しています . これらの化合物は、標準的な参照薬と比較して、M. 結核に対する阻害活性を示しました . これらの誘導体の合成には、ジアゾカップリング、クネーフェナーゲル縮合、ビジネリ反応、分子ハイブリッド化技術、マイクロ波照射、ワンポット多成分反応などのさまざまな合成経路が含まれます .

抗菌性

ベンゾチアゾール誘導体は、その抗菌特性について調査されています . グラム陽性菌(黄色ブドウ球菌)、グラム陰性菌(大腸菌、緑膿菌、肺炎桿菌)、およびいくつかの真菌に対して活性を示しました .

抗真菌性

ベンゾチアゾール誘導体は、抗菌性に加えて、抗真菌性も示しています . これらは、カンジダ・アルビカンス、アスペルギルス・ニガー、アスペルギルス・フラバス、モナスカス・プルプレウス、ペニシリウム・シトリナムなどの真菌に対して試験されています .

抗酸化特性

2-ベンゾチアゾール-2-イル-ニコチン酸を含む2-アリールベンゾチアゾール誘導体は、抗酸化特性を持つことが判明しています .

抗炎症剤

2-ベンゾチアゾール-2-イル-ニコチン酸の一部であるベンゾチアゾール環系は、抗炎症剤の創出に広く使用されています .

酵素阻害剤

ベンゾチアゾール系化合物は、酵素阻害剤として使用されてきました . これにより、体内の特定の酵素の作用を阻害する必要がある薬物の開発に役立ちます.

蛍光材料

2-ベンゾチアゾール-2-イル-ニコチン酸とその誘導体は、蛍光材料として使用されてきました . これにより、センサーやイメージング試薬の開発など、蛍光材料の使用を必要とするさまざまな用途に役立ちます.

エレクトロルミネッセンスデバイス

ベンゾチアゾール系化合物は、エレクトロルミネッセンスデバイスの創出に使用されてきました . これにより、特にエレクトロルミネッセンスを必要とするデバイスの開発において、電子業界に役立ちます.

作用機序

Target of Action

Benzothiazole derivatives have been found to have a wide range of biological applications . They have been used as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . Therefore, the targets can vary depending on the specific derivative and its intended use.

Mode of Action

It is known that the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Biochemical Pathways

Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may have diverse molecular and cellular effects.

将来の方向性

生化学分析

Biochemical Properties

2-Benzothiazol-2-yl-nicotinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between 2-Benzothiazol-2-yl-nicotinic acid and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 2-Benzothiazol-2-yl-nicotinic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, 2-Benzothiazol-2-yl-nicotinic acid has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Benzothiazol-2-yl-nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways and cellular functions . For instance, 2-Benzothiazol-2-yl-nicotinic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

The effects of 2-Benzothiazol-2-yl-nicotinic acid in laboratory settings have been studied over various time periods. It has been found that the stability and activity of this compound can change over time, depending on the experimental conditions. For example, prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of 2-Benzothiazol-2-yl-nicotinic acid, thereby reducing its efficacy . Additionally, long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 2-Benzothiazol-2-yl-nicotinic acid vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as the modulation of metabolic pathways and the inhibition of tumor growth . At higher doses, 2-Benzothiazol-2-yl-nicotinic acid can exhibit toxic effects, including cellular damage and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

2-Benzothiazol-2-yl-nicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, thereby affecting cellular metabolism . Additionally, 2-Benzothiazol-2-yl-nicotinic acid can influence metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 2-Benzothiazol-2-yl-nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby enhancing its efficacy . For example, 2-Benzothiazol-2-yl-nicotinic acid has been shown to interact with membrane transporters, enabling its uptake into cells and subsequent distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of 2-Benzothiazol-2-yl-nicotinic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-Benzothiazol-2-yl-nicotinic acid in these compartments allows it to interact with specific biomolecules and exert its biochemical effects .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVBCUFEFFICAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357604 |

Source

|

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

728-66-5 |

Source

|

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

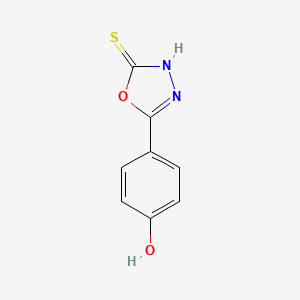

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

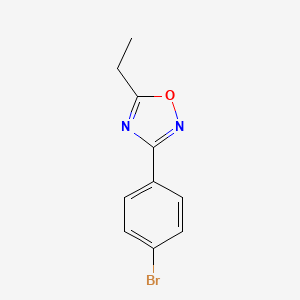

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

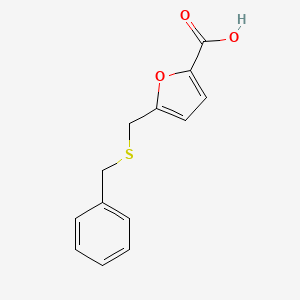

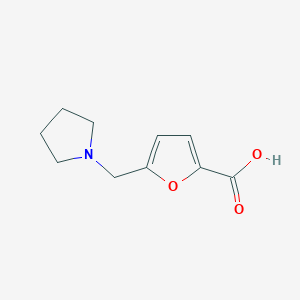

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

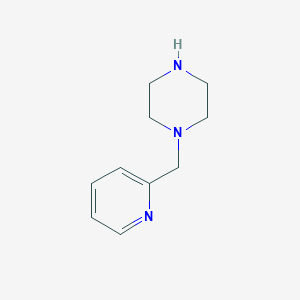

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)